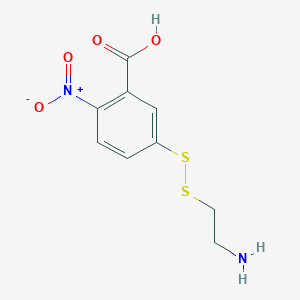

Ácido 5-(2-Aminoetil)diti-2-nitrobenzoico

Descripción general

Descripción

5-(2-Aminoethyl)dithio-2-nitrobenzoic acid is a biochemical reagent known for its stability and reactivity with thiol groups. It is often used in scientific research to quantify thiol contents and enzymatic assays under basic pH conditions .

Aplicaciones Científicas De Investigación

5-(2-Aminoethyl)dithio-2-nitrobenzoic acid is widely used in scientific research for the quantification of thiol groups in proteins and biomolecules. It is also used in enzymatic assays to measure the activity of enzymes that interact with thiol groups . In the field of medicine, it is used to study the redox state of cells and to investigate the role of thiol groups in various diseases .

Mecanismo De Acción

Target of Action

The primary target of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid is free sulfhydryl groups . These groups are found in various proteins and peptides, and their reactivity plays a crucial role in many biological processes.

Mode of Action

5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid interacts with its targets by reacting with free thiols . This reaction is similar to that of Ellman’s reagent, a commonly used compound for quantifying thiol contents . 5-(2-aminoethyl)dithio-2-nitrobenzoic acid is more base-stable, which allows it to maintain its reactivity under basic ph conditions .

Result of Action

The primary result of the compound’s action is the quantification of thiol contents . By reacting with free thiols, it allows for the measurement of these groups in various samples. This can be useful in a variety of research and clinical applications, such as determining the sulfhydryl content in proteins, peptides, and tissues .

Action Environment

The action of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid can be influenced by environmental factors such as pH. As mentioned earlier, the compound is more stable under basic conditions . Therefore, its efficacy and stability could potentially be affected by changes in pH. Other environmental factors that could influence its action include temperature and the presence of other reactive species.

Análisis Bioquímico

Biochemical Properties

5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid has been experimentally shown to react with free thiols in a similar manner to Ellman’s reagent, but with dramatically improved stability . This makes it a valuable tool in biochemical reactions involving thiols.

Molecular Mechanism

The molecular mechanism of action of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid involves its reaction with free thiols. This reaction is similar to that of Ellman’s reagent, but 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid offers improved stability under basic pH conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid has been shown to have a stable reaction with free thiols, offering improved stability over Ellman’s reagent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid involves the reaction of 2-nitrobenzoic acid with 2-aminoethanethiol under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the dithio linkage .

Industrial Production Methods

In industrial settings, the production of 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Aminoethyl)dithio-2-nitrobenzoic acid primarily undergoes reactions with thiol groups. It can participate in oxidation and reduction reactions, forming disulfide bonds and releasing 2-nitro-5-thiobenzoic acid .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major product formed from the reaction of 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid with thiols is 2-nitro-5-thiobenzoic acid, which is a yellow-colored compound used as an indicator in various assays .

Comparación Con Compuestos Similares

Similar Compounds

- 5,5’-Dithiobis(2-nitrobenzoic acid)

- Ellman’s reagent

Uniqueness

5-(2-Aminoethyl)dithio-2-nitrobenzoic acid is more base-stable compared to Ellman’s reagent, making it suitable for use in basic pH conditions. It also exhibits improved stability and reactivity with thiol groups, which enhances its utility in various biochemical assays .

Actividad Biológica

5-(2-Aminoethyl)dithio-2-nitrobenzoic acid (ADTNB) is a compound of significant interest in biochemical research, particularly due to its role as a biochemical reagent and its interactions with thiol groups in proteins. This article aims to provide a comprehensive overview of the biological activity of ADTNB, including its mechanisms of action, applications in research, and relevant case studies.

ADTNB is structurally related to 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent. It reacts with free thiol groups in proteins to form a mixed disulfide and the corresponding thionitrobenzoate anion (TNB), which can be quantitatively measured due to its strong absorbance at 412 nm. This property makes ADTNB a valuable tool for measuring thiol concentrations in biological samples.

Reaction Mechanism

The reaction between ADTNB and thiol groups can be summarized as follows:

Where represents a thiol group on a protein or peptide.

1. Quantification of Thiols

ADTNB is widely used in assays to quantify free thiols in proteins. This application is critical in studies related to oxidative stress, where the balance of oxidized and reduced thiols can indicate cellular health.

2. Oxidative Stress Studies

Research has shown that ADTNB can help elucidate the stability of protein thiols under oxidative conditions. For instance, studies have demonstrated that ADTNB reacts with reactive nitrogen species like peroxynitrite, leading to the formation of various sulfur species, including sulfenic acids and thiosulfinates . These reactions are crucial for understanding how oxidative stress affects protein function.

3. Drug Development

ADTNB has been explored as a potential lead compound in drug development, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) has been investigated, with modifications leading to enhanced inhibitory activity against AChE and other targets involved in neurodegeneration .

Case Study: Inhibition of Acetylcholinesterase

A study examined modified derivatives of ADTNB for their ability to inhibit AChE. The results indicated that certain derivatives exhibited significantly higher inhibitory potency compared to standard drugs used in Alzheimer's treatment, suggesting that ADTNB derivatives could serve as promising candidates for further development .

| Compound | AChE Inhibition IC50 (μM) | BBB Penetration |

|---|---|---|

| ADTNB | 0.74 | Yes |

| Rivastigmine | 0.08 | Yes |

| Curcumin | 0.67 | No |

Case Study: Oxidation Stability

Another study focused on the oxidation stability of ADTNB-derived products in biological matrices. It was found that under oxidative stress conditions, ADTNB could stabilize protein thiols by forming less reactive sulfur species, thereby protecting proteins from irreversible modifications .

Propiedades

IUPAC Name |

5-(2-aminoethyldisulfanyl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S2/c10-3-4-16-17-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3-4,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNFVSIOSWJQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SSCCN)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593123 | |

| Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71899-86-0 | |

| Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid interact with thiols and what are the downstream effects of this interaction?

A1: 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid (ADNB) reacts with thiol groups through a thiol-disulfide exchange reaction. This results in the cleavage of the disulfide bond in ADNB and the formation of a new disulfide bond between ADNB and the thiol-containing molecule. This reaction releases 2-nitro-5-thiobenzoate (TNB), which exhibits a strong absorbance at 412 nm. [1] This colorimetric change allows for the quantification of thiol groups in solution. [2]

Q2: Can you elaborate on the use of fluorescent probes as alternatives to ADNB in thiol quantification, particularly in enzyme assays?

A2: While ADNB offers a colorimetric method for thiol quantification, fluorescent or chemiluminescent probes provide advantages for enzyme assays, particularly in high-throughput screening for enzyme inhibitors. [1] For instance, using a dioxetane-disulfide derivative as a chemiluminescent probe instead of ADNB significantly improved the sensitivity of the acetylcholinesterase assay with acetylthiocholine. [1] Fluorescent probes offer higher sensitivity and are more amenable to automation, making them desirable for large-scale screening efforts in drug discovery. [1]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.